Isomer-Specific LogP and TPSA Values for Differential Physicochemical Profiling
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride exhibits a calculated LogP of 2.6265 and a topological polar surface area (TPSA) of 54.37 Ų . These values provide a baseline for predicting its behavior in biphasic reactions, chromatographic purification, and biological membrane permeability. While direct comparative data for the 3,5-dichloro isomer from the same source is unavailable, the distinct chlorine substitution pattern is known to alter these fundamental physicochemical parameters, thereby influencing the compound's utility in specific synthetic sequences or drug discovery campaigns where precise LogP or TPSA windows are targeted [1].
| Evidence Dimension | Physicochemical properties: LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 2.6265; TPSA = 54.37 Ų |
| Comparator Or Baseline | 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (CAS 23378-88-3) |
| Quantified Difference | Not directly quantified; class-level inference of difference based on substitution pattern |
| Conditions | In silico calculation (source unspecified) for target; comparator data not from the same source |
Why This Matters
Provides crucial data for predicting compound behavior in extraction, chromatography, and early-stage ADME models, enabling informed selection over isomers with differing calculated properties.
- [1] Cremlyn, R. J. (1979). Some Chlorohydroxybenzenesulfonyl Derivatives. Phosphorus and Sulfur and the Related Elements, 6. https://www.mindat.org/reference.php?id=15260562 View Source
